K-Ras(G12C)-Inhibitor 9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .

Chemical Reactions Analysis

K-Ras(G12C) inhibitor 9 is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .Wissenschaftliche Forschungsanwendungen

Onkologie: Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC)

Der K-Ras(G12C)-Inhibitor 9 hat in klinischen Studien vielversprechende Verbesserungen bei der Behandlung von fortgeschrittenem nicht-kleinzelligem Lungenkrebs (NSCLC) gezeigt, der KRAS-G12C-Mutationen trägt {svg_1}. Leider sprechen die meisten Patienten nicht auf die Therapie mit KRAS-G12C-Inhibitoren an, was auf eine intrinsische oder erworbene Resistenz zurückzuführen ist, die durch zelluläre, molekulare und genetische Mechanismen verursacht wird {svg_2}.

Onkologie: Behandlung von Darmkrebs (CRC)

Das KRAS-Gen, das der this compound angreift, ist ein genetischer Treiber für verschiedene Krebsarten, insbesondere Darmkrebs (CRC) {svg_3}. Der Inhibitor hat potenzielle Anwendungen bei der Behandlung von CRC mit KRAS-Mutationen {svg_4}.

Onkologie: Behandlung von Pankreaskarzinom (PDAC)

Das KRAS-Gen ist auch an etwa 73% der Fälle von Pankreaskarzinomen (PDAC) beteiligt {svg_5}. Daher könnte der this compound ein potenzieller therapeutischer Weg für die PDAC-Behandlung sein {svg_6}.

Forschung zur Medikamentenresistenz

Das Verständnis der Resistenz gegenüber dem this compound ist entscheidend für die Entwicklung verbesserter Therapeutika und innovativer Medikamentenkombinationen {svg_7}. Die Forschung auf diesem Gebiet konzentriert sich sowohl auf direkte Resistenzmechanismen, wie z. B. KRAS-Mutationen, die die Wirksamkeit des Medikaments reduzieren, als auch auf indirekte Resistenzmechanismen, die mutierte KRAS-abhängige Zellen retten {svg_8}.

Immuntherapie

Der this compound könnte möglicherweise in immunstimulierenden Strategien eingesetzt werden, die die KRAS-G12C-Mutation anvisieren {svg_9}. Dies könnte die Behandlung bestimmter Krebspatienten revolutionieren {svg_10}.

Entwicklung bispezifischer Antikörper

Die Forschung hat gezeigt, dass kovalente K-Ras(G12C)-Inhibitoren zu chemisch modifizierten Krebs-Neoepitopen führen {svg_11}. Dies hat zur Entwicklung bispezifischer Antikörper geführt, die eine T-Zell-vermittelte Tötung von KRAS G12C-mutanten Zellen induzieren {svg_12}.

Wirkmechanismus

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Safety and Hazards

Eigenschaften

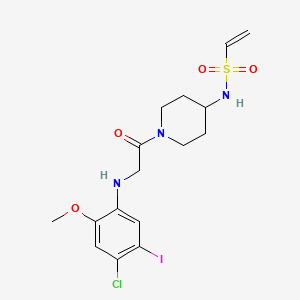

IUPAC Name |

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)